4-Cyclopropoxy-N,N,3-trimethylbenzamide
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Overview
Description
4-Cyclopropoxy-N,N,3-trimethylbenzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N,3-trimethylbenzamide typically involves the reaction of 4-hydroxy-N,N,3-trimethylbenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Cyclopropoxy-N,N,3-trimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N,3-trimethylbenzamide: A precursor in the synthesis of 4-Cyclopropoxy-N,N,3-trimethylbenzamide.
N,N,3-Trimethylbenzamide: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
Cyclopropylbenzamide: Contains a cyclopropyl group but differs in the substitution pattern on the benzamide core.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-8-10(13(15)14(2)3)4-7-12(9)16-11-5-6-11/h4,7-8,11H,5-6H2,1-3H3 |
InChI Key |
HVSXUIBYMHOLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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